1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a synthetic organic compound that features a chlorophenyl group, a furan ring, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with furan-2-ylmethanol in the presence of a base such as potassium carbonate to form the intermediate 2-chlorobenzyl furan-2-ylmethanol.
Methanesulfonylation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methanesulfonamide group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Corresponding substituted methanesulfonamide derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group may facilitate binding to hydrophobic pockets, while the furan ring and methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxyethyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-ethoxyethyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-methylthioethyl)methanesulfonamide
Uniqueness
1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-19-14(13-7-4-8-20-13)9-16-21(17,18)10-11-5-2-3-6-12(11)15/h2-8,14,16H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUFLOHMNGFSSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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